
Methyl 3,3-diphenylpropanoate
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Overview
Description
Methyl 3,3-diphenylpropanoate is an ester characterized by a propanoate backbone substituted with two phenyl groups at the β-position. It is synthesized via the Liefatsky reaction, a method that enables the formation of substituted esters through alkylation or condensation reactions . The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and complex heterocyclic systems. For example, it is incorporated into MV1, a small-molecule inhibitor of apoptosis protein (IAP) antagonist, highlighting its role in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-diphenylpropanoate can be synthesized through various methods. One common synthetic route involves the esterification of 3,3-diphenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Hydrolysis to 3,3-Diphenylpropanoic Acid
Methyl 3,3-diphenylpropanoate undergoes hydrolysis under basic or acidic conditions to yield 3,3-diphenylpropanoic acid. A representative procedure involves:
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Reagents : Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
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Conditions : Reflux in methanol/water or direct saponification.
Example Protocol :
text1. **Base-catalyzed hydrolysis**: - this compound (1.50 g, 6.24 mmol) in methanol/water. - Add NaOH (1.5 eq), reflux for 12 hours. - Acidify with HCl, extract with ethyl acetate, and dry. - Yield: 1.41 g (95%)[3].
Reduction to 3,3-Diphenylpropan-1-ol
The Bouveault–Blanc reduction using sodium dispersion (Na-D15) converts the ester to the corresponding primary alcohol:
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Reagents : Sodium dispersion (Na-D15), isopropanol.
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Conditions : 0°C → room temperature, 5–20 minutes.
Reaction Data :
Substrate | Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
This compound | Na-D15 (4.5 eq) | 0°C → rt, 15 min | 3,3-Diphenylpropan-1-ol | 90% |
Hydroxamic Acid Formation
Reaction with hydroxylamine hydrochloride under basic conditions produces hydroxamic acid derivatives, key intermediates in medicinal chemistry:
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Reagents : Hydroxylamine hydrochloride, sodium methoxide.
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Conditions : Reflux in methanol for 12 hours.
Mechanism :
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Nucleophilic attack by hydroxylamine on the ester carbonyl.
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Methanol elimination forms the hydroxamic acid.
Acid-Catalyzed Rearrangement
Treatment with Lewis acids (e.g., BF₃·Et₂O) induces structural rearrangements:
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Reagents : Boron trifluoride etherate.
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Conditions : Methanol, 0°C → rt.
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Product : Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate .
Example :
text- this compound (5.54 kg) + BF₃·Et₂O (148 mL) in methanol. - Stir at 0°C for 2 hours, then room temperature for 12 hours. - Yield: 85% (5.33 kg)[8].
Comparative Reaction Table
Mechanistic Insights
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Hydrolysis : Proceeds via nucleophilic acyl substitution, with base deprotonating the ester to form a tetrahedral intermediate .
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Reduction : Sodium dispersion generates solvated electrons, reducing the ester to an alcohol via a radical intermediate .
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Hydroxamic Acid Formation : Nucleophilic attack by hydroxylamine followed by elimination of methanol .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
Methyl 3,3-diphenylpropanoate serves as a key intermediate in the synthesis of various organic compounds. It is utilized in reactions such as:
- Esterification: The compound can undergo esterification reactions to produce other esters.
- Aldol Reactions: It can participate in aldol condensation reactions to form larger carbon skeletons.
2. Medicinal Chemistry:
Research indicates that this compound has potential pharmacological activities. It is being studied for:
- Antimicrobial Properties: Preliminary studies suggest it exhibits antimicrobial activity against certain bacterial strains, possibly through mechanisms that disrupt bacterial cell membranes.
- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which could lead to therapeutic applications in oxidative stress-related conditions .
3. Biochemical Studies:
In biochemical research, this compound is used to investigate enzyme interactions and metabolic pathways. Its structural features allow researchers to explore its effects on various biological targets, including:
- G Protein-Coupled Receptors (GPCRs): The compound's interactions with GPCRs may provide insights into signaling pathways critical for cellular functions.
- Protein Kinases: Studies are underway to determine its influence on protein kinase activity, which plays a vital role in cell signaling and regulation .
Industrial Applications
1. Specialty Chemicals Production:
this compound is employed as an intermediate in the production of specialty chemicals. Its unique structure makes it valuable for creating compounds with specific functional properties.
2. Photoinitiators:
The compound is utilized in the formulation of photoinitiators for UV-cured coatings and adhesives. Its ability to promote adhesion under UV light makes it essential in the coatings industry .
3. Polymer Chemistry:
In polymer chemistry, this compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. This application is particularly relevant for developing advanced materials with tailored characteristics.
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted by researchers at Osaka University explored the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at certain concentrations, suggesting its potential as a therapeutic agent against infections .
Case Study 2: Photoinitiators Development
In the development of UV-cured coatings, this compound was tested as a photoinitiator component. The study demonstrated that formulations containing this compound exhibited improved adhesion properties compared to traditional formulations, highlighting its industrial relevance .
Mechanism of Action
The mechanism of action of methyl 3,3-diphenylpropanoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the ester group is converted to a carboxylic acid group through the transfer of oxygen atoms. In reduction reactions, the ester group is reduced to an alcohol group through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylpropanoate Esters
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate
This derivative features electron-donating dimethylamino groups on the phenyl rings and additional methyl groups on the propanoate chain. Synthesized using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and promoter, it achieves a high yield (exact yield unspecified) under metal-free conditions . The dimethylamino groups enhance solubility in polar solvents and may influence electronic properties for applications in photochemical studies.
Benzyl 3,3-Diphenylpropanoate
Replacing the methyl ester group with benzyl () increases steric bulk and alters lipophilicity. This compound is synthesized with an 82% yield via catalytic methods, demonstrating higher efficiency compared to methyl 2,3-diphenylpropanoate (39% yield, ). The benzyl group may improve stability against hydrolysis, making it suitable for prolonged reactions .
Halogenated Derivatives
Methyl 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
The introduction of a chlorine atom and hydroxy group () increases electrophilicity, facilitating further functionalization (e.g., acetylation).
Fluorinated Esters (e.g., Methyl 3,3,3-Trifluoro-2-(trifluoromethyl)propanoate)
Fluorine substituents impart high thermal stability and resistance to metabolic degradation. These esters exhibit distinct boiling points and solubility profiles due to strong electron-withdrawing effects, making them valuable in agrochemicals and materials science .
Heterocyclic and Complex Derivatives
Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate
This compound () integrates a quinazolinone heterocycle, enabling interactions with biological targets (e.g., enzymes or receptors). The sulfanyl linker enhances conformational flexibility, critical for binding affinity in drug design.
Thiophene-Linked Derivatives (e.g., Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate)
Thiophene moieties () introduce π-conjugation, beneficial for electronic applications such as organic semiconductors. The rigid structure may also enhance crystallinity in materials science.
Pharmaceutical Derivatives
MV1 (Methyl 3,3-Diphenylpropanoate-Containing IAP Inhibitor)
MV1 incorporates this compound as part of a peptidomimetic structure. It demonstrates potent biological activity, reducing c-IAP1/2 protein levels within minutes at 5 μM concentration (). This highlights the ester’s role in enhancing pharmacokinetic properties, such as solubility and bioavailability, in therapeutic agents .
Biological Activity
Methyl 3,3-diphenylpropanoate is a compound of interest due to its potential biological activities, particularly in anticancer research. This article reviews the available data on its biological properties, including cytotoxicity and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is an ester derived from 3,3-diphenylpropanoic acid. Its structure can be represented as follows:
This compound features two phenyl groups attached to a propanoate backbone, which contributes to its lipophilicity and potential bioactivity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity. For instance, one study demonstrated that synthesized compounds based on similar structures exhibited significant cytotoxicity against MCF-7 breast cancer cells, with this compound showing promising results in preliminary tests .
Table 1: Cytotoxic Effects of this compound
The IC50 value for this compound is yet to be determined in comprehensive studies. However, it has been noted that compounds with similar structural motifs exhibit enhanced cytotoxicity compared to standard treatments like Tamoxifen.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research suggests that compounds with similar structures can modulate estrogen receptors or affect cell cycle regulation .
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of various diphenylpropanoates for their anticancer activity. The results indicated that modifications in the side chains significantly influenced their cytotoxic properties against cancer cell lines. Specifically, compounds that retained a diphenyl motif showed enhanced activity compared to their monophenyl counterparts .
Table 2: Comparative Analysis of Diphenylpropanoates
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3,3-diphenylpropanoate, and how do reaction conditions influence yield?
this compound is synthesized via multiple pathways:
- Liefatsky reaction : Early literature describes its preparation through this method, though mechanistic details are sparse .
- Base-promoted cascade reactions : These involve nucleophilic addition, cyclization, and Dimroth rearrangement using 2-acylbenzonitriles and ((chloromethyl)sulfonyl)benzenes. Optimal yields (82–98%) are achieved with K₂CO₃ or KOtBu in acetonitrile at 50°C, avoiding polar solvents like DMSO, which generate side products .
- Umpolung catalysis : Aryl esters like benzyl 3,3-diphenylpropanoate are synthesized via α,β-unsaturated aldehyde conversion, purified with ether/hexane, and characterized by NMR .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
- ¹H/¹³C NMR : Essential for confirming stereochemistry and purity. For example, benzyl 3,3-diphenylpropanoate shows distinct aromatic proton signals (δ 7.38–7.14 ppm) and ester carbonyl peaks (δ 172.1 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1735 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., ESI-HRMS for intermediates like 7a–7h) .
Q. What safety protocols are required for handling waste generated during synthesis?
- Waste must be segregated and transferred to certified biohazard disposal firms to prevent environmental contamination .
- Use gloves, protective eyewear, and fume hoods during synthesis to avoid skin contact or inhalation of intermediates like α-halogenated sulfonyl compounds .
Advanced Research Questions
Q. How do computational methods like DFT elucidate reaction mechanisms in this compound synthesis?
- DFT calculations map Gibbs energy profiles to identify transition states and intermediates. For example, studies on isoindolin-1-one formation reveal that methanol-assisted proton shuttling lowers activation barriers (ΔG‡ = 34.7 kJ/mol) for cyclization .
- Computations explain stereochemical outcomes by comparing energies of (R,S)- vs. (S,R)-configured intermediates, ruling out non-viable pathways like Darzens-type epoxidation .
Properties
Molecular Formula |
C16H16O2 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
methyl 3,3-diphenylpropanoate |
InChI |
InChI=1S/C16H16O2/c1-18-16(17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI Key |
JFNSORWJLKDFCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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